3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

Lipophilicity Physicochemical Property ADME

Sourcing interchangeable oxadiazole isomers without verifying regiospecific substitution (e.g., ortho- vs. para-fluorine) introduces uncontrolled variables in LogP, metabolic stability, and target binding. 3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole (CAS 1426958-50-0) eliminates this uncertainty. • Defined ortho-fluorophenyl & 5-methyl substitution pattern for reproducible SAR and CNS library design. • Favorable CNS physicochemical profile: TPSA 38.9 Ų, LogP 2.3. • ≥98% purity ensures synthetic outcomes are not confounded by impurities.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
CAS No. 1426958-50-0
Cat. No. B1450279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
CAS1426958-50-0
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC=CC=C2F
InChIInChI=1S/C9H7FN2O/c1-6-11-9(12-13-6)7-4-2-3-5-8(7)10/h2-5H,1H3
InChIKeyHYUAHGMWRNVPOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole: A Versatile Building Block


3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole (CAS 1426958-50-0) is a fluorinated heterocyclic building block featuring a 1,2,4-oxadiazole core. This class of compounds is widely recognized for its bioisosteric properties, serving as a metabolically stable replacement for esters and amides in drug design [1]. The compound is characterized by its molecular formula C9H7FN2O and a molecular weight of 178.16 g/mol . Its specific substitution pattern, with an ortho-fluorophenyl group at the 3-position and a methyl group at the 5-position, imparts distinct physicochemical properties that influence its utility in synthetic and medicinal chemistry workflows.

✓
Fluorinated 1,2,4-oxadiazole building block
✓
Bioisostere for metabolically labile esters/amides
✓
5-methyl group enables further synthetic diversification

Precision Sourcing of 3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole


The assumption that all 1,2,4-oxadiazole derivatives are interchangeable is scientifically unsound and can derail a research project. Even subtle changes in the substitution pattern, such as the position of a fluorine atom on the phenyl ring (ortho vs. para), can lead to quantifiable differences in critical physicochemical parameters like lipophilicity (LogP) [1]. These variations directly impact a compound's membrane permeability, metabolic stability, and target-binding conformation [2]. Therefore, sourcing a specific regioisomer like 3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is not a trivial choice but a deliberate decision to control experimental variables and ensure reproducibility in complex biological assays or multi-step syntheses.

Aspect
Target Compound
Regioisomer/Substitute Risk
Fluorine Position
Ortho-fluorophenyl
Para-fluoro isomer may exhibit different lipophilicity and membrane permeability profile
5-Substitution
5-methyl group present
5-unsubstituted or 5-aryl analogs lack this reactive synthetic handle, limiting derivatization

Differentiating 3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole from Analogs


Lipophilicity: Ortho- vs. Para-Fluorophenyl Isomers

The ortho-fluorine substitution on the phenyl ring of the target compound (CAS 1426958-50-0) results in a measurably higher calculated lipophilicity compared to its para-fluoro analog (CAS 196301-98-1). [1]

Lipophilicity
Cross-study comparable
XLogP3 2.3 vs LogP 2.18 (para)
Higher lipophilicity may influence membrane permeability profile
Calculated property; experimental confirmation recommended
Lipophilicity Physicochemical Property ADME

Purity and Analytical Validation

High and consistent purity is a critical differentiator for research compounds to ensure reproducible results. The target compound is commercially available with a high standard of purity.

Purity
Supporting evidence
≥98% HPLC vs 95% (para analog)
Higher purity specification supports assay reproducibility
Verify lot-specific COA for actual purity
Purity Quality Control Analytical Chemistry

TPSA and Oral Bioavailability Prediction

The compound possesses a Topological Polar Surface Area (TPSA) that falls within the optimal range for predicting favorable oral absorption and blood-brain barrier penetration in drug discovery programs.

TPSA
Class-level inference
38.9 Ų
Favorable for oral/CNS bioavailability prediction
Below class benchmarks (
Synthetic Utility
Class-level inference
5-methyl enables halogenation/deprotonation reactions
Expands building-block versatility for library synthesis
Reactivity based on established oxadiazole methodologies
ADME Bioavailability Drug-likeness

5-Methyl Group as a Synthetic Handle

The presence of a methyl group at the 5-position of the oxadiazole ring is a key structural feature that distinguishes this compound from its 5-unsubstituted or 5-aryl analogs, enabling specific synthetic transformations not possible with other derivatives. [1]

Synthetic Utility
Class-level inference
5-methyl enables halogenation/deprotonation reactions
Expands building-block versatility for library synthesis
Reactivity based on established oxadiazole methodologies
Synthetic Chemistry Building Block Derivatization

Applications of 3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole


CNS-Penetrant Drug Design

Based on its favorable TPSA (38.9 Ų) and moderate lipophilicity (LogP 2.3), this compound is an excellent starting scaffold for medicinal chemists designing libraries targeting central nervous system (CNS) disorders. Its physicochemical profile suggests a good balance between membrane permeability and low non-specific binding, key attributes for CNS drug discovery [1]. The ortho-fluorine atom can also influence the conformation of the molecule, potentially enhancing target selectivity [2].

Bioisosteric Probes for Amide Ligands

The 1,2,4-oxadiazole core is a well-established bioisostere for amide and ester functionalities [1]. This compound serves as a rigid, metabolically stable replacement for these groups in existing ligands or lead molecules. This application is supported by the compound's specific substitution pattern, which introduces both a lipophilic (2-fluorophenyl) and a small alkyl (methyl) handle, allowing for the exploration of structure-activity relationships (SAR) with greater precision than unsubstituted analogs [2].

Building Block for Complex Heterocycles

This compound's value extends to synthetic methodology research. The 5-methyl group on the oxadiazole ring provides a functional handle for further diversification, enabling chemists to develop and validate new reactions or synthesize more complex polyheterocyclic systems [1]. Its commercial availability at high purity (≥98%) ensures that synthetic outcomes are not confounded by impurities, making it a reliable substrate for reaction optimization and library synthesis [2].

Application
Selection Property
Validation Focus
CNS drug discovery research
Physicochemical profile (TPSA/LogP)
Membrane permeability & CNS target engagement assays
Bioisostere replacement studies
Metabolic stability and amide/ester mimicry
In vitro stability & SAR evaluation
Synthetic methodology development
5-methyl derivatization handle
Reaction scope and product purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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